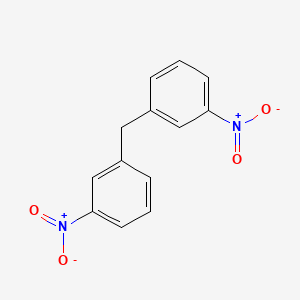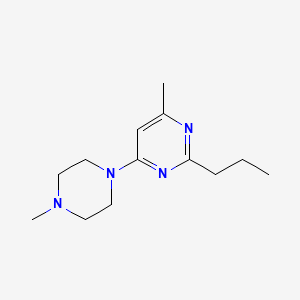
2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate, also known as APH, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a hydrazide derivative that has shown promising results in various scientific research applications, including anti-inflammatory, anti-tumor, and anti-bacterial activities.
Wirkmechanismus
The mechanism of action of 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Furthermore, 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has been shown to inhibit the activity of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), which are involved in various signaling pathways.
Biochemical and Physiological Effects
2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. In addition, 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. However, the exact biochemical and physiological effects of 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has several advantages for lab experiments. It is readily available and easy to synthesize. 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has also been shown to have low toxicity and high selectivity towards cancer cells. However, there are also limitations to using 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate. One area of research is to further elucidate the mechanism of action of 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate. This could involve studying the effects of 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate on various enzymes and signaling pathways. Another area of research is to investigate the potential of 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate as a therapeutic agent for various diseases, including cancer and inflammatory diseases. This could involve studying the effects of 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate in animal models and clinical trials. Furthermore, future research could focus on developing more efficient synthesis methods for 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate and improving its solubility in water.
Synthesemethoden
The synthesis of 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate involves the reaction of benzylphenylhydrazine with 2-oxo-N-phenylacetamide in the presence of sodium acetate and acetic anhydride. The resulting product is then treated with oxalic acid to form the oxalate salt of 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate. The synthesis method has been optimized to obtain a high yield of pure 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate.
Wissenschaftliche Forschungsanwendungen
2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has been extensively studied for its anti-inflammatory, anti-tumor, and anti-bacterial activities. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in various inflammatory diseases. 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has also been shown to induce apoptosis in cancer cells and inhibit the growth of various types of tumors. In addition, 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria.
Eigenschaften
IUPAC Name |
2-(azepan-1-yl)-N'-benzyl-N'-phenylacetohydrazide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O.C2H2O4/c25-21(18-23-15-9-1-2-10-16-23)22-24(20-13-7-4-8-14-20)17-19-11-5-3-6-12-19;3-1(4)2(5)6/h3-8,11-14H,1-2,9-10,15-18H2,(H,22,25);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBLTOBTAABKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NN(CC2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl-acetic acid N'-benzyl-N'-phenyl-hydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4962214.png)
![5-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4962217.png)
![7-oxo-7H-benzo[de]anthracen-3-yl butyrate](/img/structure/B4962238.png)


![6-{[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B4962265.png)
![1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone](/img/structure/B4962266.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4962279.png)
![1-(3,4-dichlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4962282.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962296.png)
![ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B4962298.png)
![3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4962310.png)
![2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B4962317.png)